2-(4-Fluoro-3-methoxyphenyl)acetaldehyde

Description

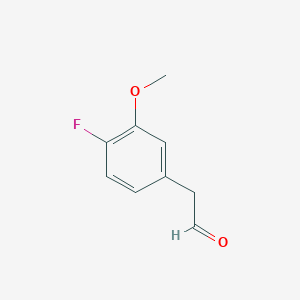

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde (CAS No. 1260831-36-4) is an aromatic aldehyde with the molecular formula C₉H₉FO₂ and a molecular weight of 168.16 g/mol. Its structure features a phenyl ring substituted with a fluoro group at the para-position and a methoxy group at the meta-position, attached to an acetaldehyde moiety.

Properties

Molecular Formula |

C9H9FO2 |

|---|---|

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetaldehyde |

InChI |

InChI=1S/C9H9FO2/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,5-6H,4H2,1H3 |

InChI Key |

HXEKPZQUBQFUTD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)CC=O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions are generally mild and functional group tolerant, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde may involve large-scale chemical synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as sodium methoxide (NaOCH3) and potassium fluoride (KF) can be used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: 2-(4-Fluoro-3-methoxyphenyl)acetic acid.

Reduction: 2-(4-Fluoro-3-methoxyphenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The fluoro and methoxy groups can influence the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Substituted Phenyl Groups

2-(Chlorophenyl)acetaldehyde Derivatives

- 2-(2-Chlorophenyl)acetaldehyde , 2-(3-Chlorophenyl)acetaldehyde , and 2-(4-Chlorophenyl)acetaldehyde are positional isomers differing in chlorine substitution on the phenyl ring.

- Boiling Points : These isomers share identical boiling points but exhibit distinct GC retention times due to structural isomerism. For example, 2-chloro-2-phenylacetaldehyde has a lower boiling point than its meta- and para-chlorinated counterparts, leading to shorter GC retention times.

- Reactivity : The electron-withdrawing chlorine substituent increases electrophilicity at the aldehyde group compared to the methoxy-fluoro combination in 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde.

2-(4-Hydroxy-3-methoxyphenyl)acetic Acid (CAS No. 306-08-1)

- This compound replaces the aldehyde group with a carboxylic acid and substitutes fluorine with a hydroxyl group. Physicochemical Differences: The carboxylic acid group enhances water solubility and acidity (pKa ~4.5) compared to the aldehyde’s neutrality. Applications: Used in laboratory research, whereas the aldehyde derivative may have applications in pheromone systems or medicinal chemistry due to its reactive aldehyde group.

Cyclohexylidene and Heterocyclic Analogues

(Z)- and (E)-2-(3,3-Dimethylcyclohexylidene)acetaldehyde (Grandlure III and IV)

- These compounds, part of beetle pheromone systems, feature a cyclohexylidene ring instead of a substituted phenyl group. Fragmentation Patterns: Mass spectrometry (m/z(%): 152(79), 137(61), 109(100)) shows similarities in fragmentation pathways but distinct retention indices (F match 853–903) due to structural differences. Biological Role: Used as aggregation pheromones in weevils (Anthonomus spp.), whereas 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde’s bioactivity remains unexplored.

2-((4,5-Diphenyl-1,2,4-triazol-3-yl)thio)acetaldehyde

- Electronic Effects: The sulfur atom and triazole ring increase electron density, contrasting with the electron-deficient fluoro-methoxy phenyl group in the target compound.

Functional Group and Substituent Effects

Aldehyde Reactivity

- Simple aldehydes like acetaldehyde (CH₃CHO) are highly reactive, forming adducts with proteins and nucleic acids. Substituents in 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde stabilize the aldehyde group, reducing spontaneous polymerization or oxidation compared to unsubstituted analogs.

Methoxy vs. Hydroxy Substituents

Physicochemical and Analytical Data

| Compound | Boiling Point (°C) | GC Retention Time (Relative) | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde | Not reported | Moderate (estimated) | 168.16 | Organic synthesis |

| 2-(4-Chlorophenyl)acetaldehyde | ~220 | Longer | 154.59 | Chemical intermediates |

| 2-(4-Hydroxy-3-methoxyphenyl)acetic acid | Decomposes | N/A | 182.17 | Laboratory research |

| (Z)-DMCHA (Grandlure III) | Not reported | Shorter | 166.26 | Insect pheromones |

Biological Activity

2-(4-Fluoro-3-methoxyphenyl)acetaldehyde is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H11F O2

- Molecular Weight : 182.19 g/mol

- Appearance : Yellow solid

Biological Activity Overview

The biological activity of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde has been explored in various studies, focusing on its effects on different biological systems. Key areas of investigation include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Cytotoxicity : Research has indicated that it may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further pharmacological development.

- Enzyme Modulation : It has been shown to interact with various enzymes, particularly aldehyde dehydrogenases (ALDHs), which play a vital role in detoxification processes.

The mechanisms underlying the biological activity of 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde can be summarized as follows:

- Aldehyde Dehydrogenase Inhibition : This compound can inhibit specific ALDH isoforms, leading to altered metabolism of endogenous and exogenous aldehydes, which may contribute to its cytotoxic effects .

- Reactive Oxygen Species (ROS) Scavenging : It effectively scavenges free radicals, reducing oxidative damage to cellular components .

Antioxidant and Cytotoxic Effects

A study demonstrated that 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde significantly reduced cell viability in cancer cell lines while exhibiting minimal toxicity to normal cells. The IC50 values were calculated using standard MTT assays:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These results suggest selective cytotoxicity towards cancer cells, warranting further investigation into its potential as an anticancer agent.

Enzyme Interaction Studies

Research involving enzyme kinetics revealed that 2-(4-Fluoro-3-methoxyphenyl)acetaldehyde acts as a competitive inhibitor of ALDH1A1. The inhibition constant (Ki) was determined to be approximately 12 µM, indicating a moderate affinity for the enzyme .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.